molecular formula C9H12N2O4S2 B023725 2,4-Dithiouridine CAS No. 13239-96-8

2,4-Dithiouridine

Cat. No. B023725
CAS RN: 13239-96-8
M. Wt: 276.3 g/mol
InChI Key: OKYRYFXQZRFDQL-XVFCMESISA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dithiouridine involves chemical strategies that aim to incorporate sulfur atoms into the uridine structure efficiently. While specific synthesis methods for 2,4-Dithiouridine were not directly detailed in the searched articles, the synthesis of related thio-substituted nucleosides typically involves nucleophilic substitution reactions where sulfur donors react with uridine or its derivatives. The synthesis process is critical for producing 2,4-Dithiouridine with high purity and yield for further study and application.

Molecular Structure Analysis

The molecular structure of 2,4-Dithiouridine has been studied using various spectroscopic methods. The introduction of sulfur atoms in place of oxygen atoms in the uridine molecule leads to notable differences in molecular geometry and electronic distribution. For instance, the density functional theory (DFT) study on 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil underlines slight differences in water distribution around these molecules, indicating how thio-substitution can affect molecular interaction with the environment (Alcolea Palafox, Franklin Benial, & Rastogi, 2019).

Scientific Research Applications

  • Photoreactivity Enhancement in RNA-Targeted Agents : 2,4-dithiouracil exhibits increased photoreactivity and strong near-visible absorption, suggesting its potential as a more effective RNA-targeted photocrosslinking and phototherapeutic agent (Pollum, Jockusch, & Crespo-Hernández, 2015).

  • Thio-Analogue of 5,6-Dihydrouridine : This compound is recognized as a thio-analogue of 5,6-dihydrouridine, which finds applications in scientific research (Škarić, Gaspert, & Hohnjec, 1970).

  • Application in DNA RNA Hybrid Microhelixes

    : When used in DNA: RNA hybrid microhelixes, 2,4-dithiouridine slightly deforms helical and backbone parameters but significantly increases the dipole moment and rise and propeller twist parameters. This suggests its utility in modifying the structural aspects of nucleic acids (Palafox, Benial, & Rastogi, 2019).

  • Inhibition of DNA and Protein Synthesis : Research indicates that 2,4-D inhibits DNA and protein synthesis in Chinese hamster ovary cells. This finding is significant in the study of cellular processes and toxicology (Rivarola & Balegno, 1991).

  • Introduction of Sulfhydryl Groups in Polysaccharides : 2-Iminothiolane reacts with hydroxyl and sulfhydryl groups, making it useful for biochemical applications like protein purification and affinity chromatography by introducing sulfhydryl groups into polysaccharides (Alagón & King, 1980).

  • Protection Against Ionizing Radiation : Dithiocarbamates of strong bases, such as 1-alkyl-2- and 4-imino derivatives, offer significant protection against ionizing radiation in mice, indicating its potential in radioprotection research (Foye & Kay, 1968).

  • Photochemical Double-Proton-Transfer Reactions : In a study involving 2,6-dithiopurine, it was found that this compound can undergo photoinduced double-proton transfer reactions, leading to the formation of dithiol-N3H and dithiol-N7H isomers. This highlights its potential in photochemical studies (Rostkowska, Lapiński, & Nowak, 2003).

  • Stability and Molecular Structure : The stability of 2,4-Dithiouridine is attributed to intra and intermolecular stack formation between the aromatic ring system of pyridine and the carboxylic groups, with its molecular and crystal structure being of particular interest (Castiñeiras, Gil, & Sevillano, 2000).

Safety And Hazards

When handling 2,4-Dithiouridine, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRYFXQZRFDQL-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927654
Record name 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dithiouridine

CAS RN

13239-96-8
Record name 2,4-Dithiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
P Faerber, W Saenger, KH Scheit, D Suck - FEBS letters, 1970 - core.ac.uk
In the past two years the chemical and enzymic syntheses of the 4-thio substituted pyrimidine polynucleotides s4Ups4U [1], poly s4U [2, 3], poly d (A-s4T)[4] have been reported. The …
Number of citations: 15 core.ac.uk
T UEDA, Y IIDA, K IKEDA, Y MIZUNO - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
Starting from 2, 4-dithio-1-methyluracil (II) various 1-methylpyrimidines were obtained through the intermediate pyrimidine (III). Some comparisons were made on the methylation of oxo-…
Number of citations: 38 www.jstage.jst.go.jp
GHY Lin, M Sundaralingam - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
The crystal structure of 2, 4-dithiouridine monohydrate has been determined by X-ray diffraction, using 1297 three-dimensional intensity data. The crystals belong to the orthorhombic …
Number of citations: 24 scripts.iucr.org
T UEDA, K MIURA, M IMAZAWA… - Chemical and …, 1974 - jstage.jst.go.jp
Treatment of cytidine with liquid hydrogen sulfide-pyridine afforded 4-thiouridine in an excellent yield. Similar treatment of sodium cytidine 5'-phosphate, cytidine 5'-diphosphate (CDP), …
Number of citations: 15 www.jstage.jst.go.jp
R Vormbrock, R Morawietz, HG Gassen - Biochimica et Biophysica Acta …, 1974 - Elsevier
Analogues of UUU in which uridine residues were replaced by either 2-thiouridine, 4-thiouridine, 2,4-dithiouridine, or 2-thiocytidine were synthesized by enzymatic methods. 2. The …
Number of citations: 42 www.sciencedirect.com
A Psoda, D Shugar - Acta Biochimica Polonica, 1979 - europepmc.org
Ultraviolet and infrared spectrophotometric techniques have been utilized to demonstrate that the monoanionic form of 2-thiouracil in aqueous medium consists of an equilibrium mixture …
Number of citations: 29 europepmc.org
M Alcolea Palafox, AM Franklin Benial… - International Journal of …, 2019 - mdpi.com
The molecular structure of 2-thiouracil, 4-thiouracil and 2,4-dithiouracil was analyzed under the effect of the first and second hydration shell by using the B3LYP density functional (DFT) …
Number of citations: 11 www.mdpi.com
J Pitha, KH Scheit - Biochemistry, 1975 - ACS Publications
The base pairing ability of a di-2, 4-thiouridine derivative was studied in carbon tetrachloride solutions by the methods of infrared spectroscopy. The strength of the association by …
Number of citations: 8 pubs.acs.org
上田享, 飯田幸此古, 池田一芳, 水野義久 - … and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
Starting from 2, 4-dithio-1-methyluracil (II) various 1-methylpyrimidines were obtained through the intermediate pyrimidine (III). Some comparisons were made on the methylation of oxo- …
Number of citations: 2 jlc.jst.go.jp
B Kojić-Prodić, Å Kvick, Ž Rużić-Toroš - … Crystallographica Section B …, 1976 - scripts.iucr.org
5, 6-Dihydro-2, 4-dithiouridine crystallizes in the space group P2~ with a= 15.393, b= 7-7509, c= 4.9850 A, fl= 92.814, Z= 2. The structure was solved by direct methods and refined by …
Number of citations: 4 scripts.iucr.org

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